molecular formula C8H5Cl2NOS B2466054 5,7-Dichloro-6-methyl-1,3-benzoxazole-2-thiol CAS No. 199293-12-4

5,7-Dichloro-6-methyl-1,3-benzoxazole-2-thiol

Cat. No.: B2466054
CAS No.: 199293-12-4
M. Wt: 234.09
InChI Key: HXLKSPUYOZZJBE-UHFFFAOYSA-N
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Description

5,7-Dichloro-6-methyl-1,3-benzoxazole-2-thiol is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

Benzoxazole derivatives have been known to exhibit a wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory effects, and more . Therefore, it can be inferred that the compound likely interacts with multiple targets, potentially including enzymes, receptors, or proteins involved in these biological processes.

Mode of Action

Benzoxazole derivatives have been found to inhibit the growth of various bacterial and fungal strains . This suggests that the compound may interact with its targets, leading to the disruption of essential biological processes and resulting in the inhibition of microbial growth.

Biochemical Pathways

These could include pathways involved in microbial growth, inflammation, cancer progression, and more .

Result of Action

Benzoxazole derivatives have been found to exhibit antimicrobial and anticancer activities . This suggests that the compound’s action results in the inhibition of microbial growth and potentially the inhibition of cancer cell proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-6-methyl-1,3-benzoxazole-2-thiol typically involves the condensation of 2-aminophenol with appropriate aldehydes or ketones under specific reaction conditions. One common method involves the use of 2-aminophenol and aromatic aldehydes in the presence of aqueous hydrogen peroxide, ethanol, and titanium tetraisopropoxide as a catalyst . The reaction is carried out at 50°C to yield the desired benzoxazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Catalysts such as mesoporous titania-alumina mixed oxide can be employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-6-methyl-1,3-benzoxazole-2-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: Halogen atoms (chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzoxazole derivatives.

Scientific Research Applications

5,7-Dichloro-6-methyl-1,3-benzoxazole-2-thiol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dichloro-1-methyl-1H-benzimidazole-2-thiol
  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone

Uniqueness

5,7-Dichloro-6-methyl-1,3-benzoxazole-2-thiol is unique due to its specific substitution pattern on the benzoxazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5,7-dichloro-6-methyl-3H-1,3-benzoxazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NOS/c1-3-4(9)2-5-7(6(3)10)12-8(13)11-5/h2H,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLKSPUYOZZJBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=C1Cl)OC(=S)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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